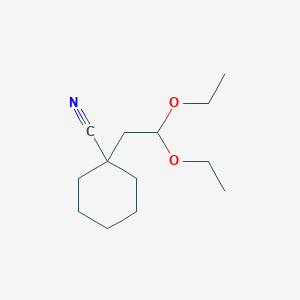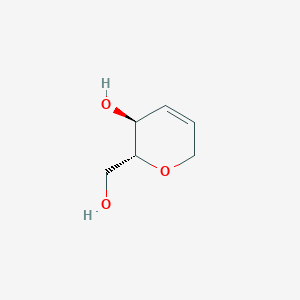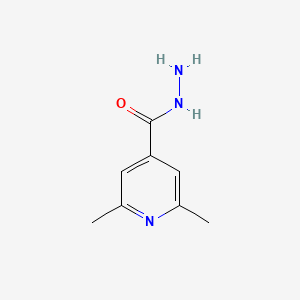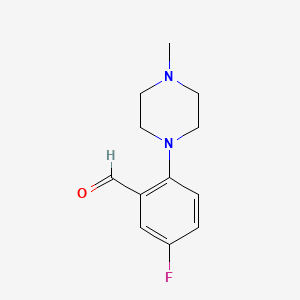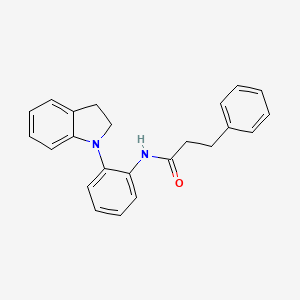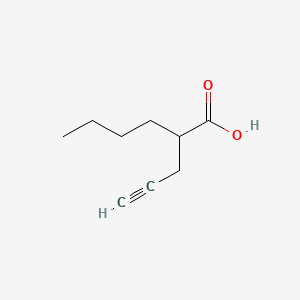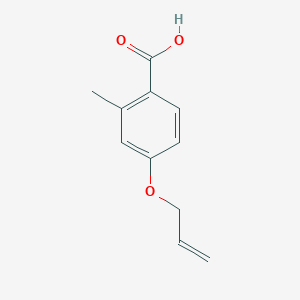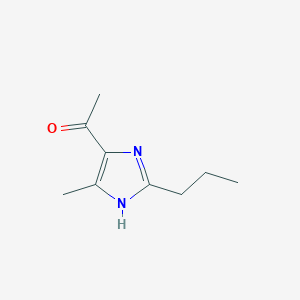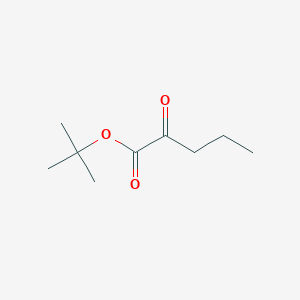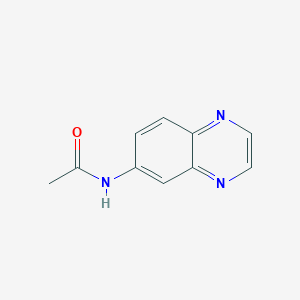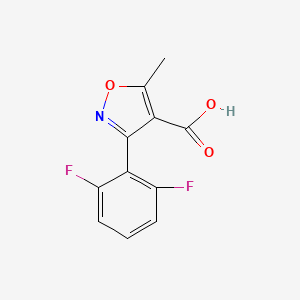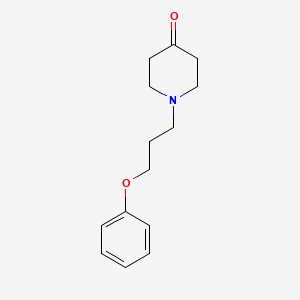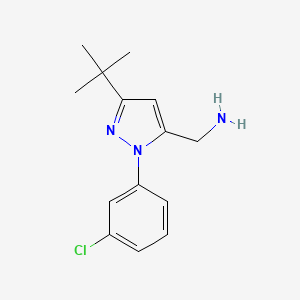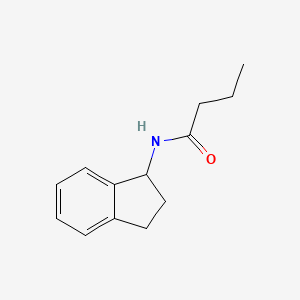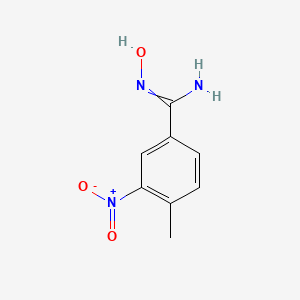
N-hydroxy-4-methyl-3-nitrobenzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-4-methyl-3-nitrobenzene-1-carboximidamide is an organic compound with the molecular formula C8H10N2O3 It is a derivative of benzamidine, characterized by the presence of a hydroxy group, a methyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-hydroxy-4-methyl-3-nitrobenzene-1-carboximidamide can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzamidine with hydroxylamine and nitric acid under controlled conditions. The reaction typically proceeds as follows:
Step 1: 4-methylbenzamidine is dissolved in a suitable solvent such as ethanol.
Step 2: Hydroxylamine hydrochloride is added to the solution, followed by the gradual addition of nitric acid.
Step 3: The reaction mixture is stirred at a specific temperature (usually around 0-5°C) to facilitate the formation of this compound.
Step 4: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-4-methyl-3-nitrobenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding N-Hydroxy-4-methyl-3-amino-benzamidine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br2) or chlorinating agents can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of N-Hydroxy-4-methyl-3-amino-benzamidine.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
N-hydroxy-4-methyl-3-nitrobenzene-1-carboximidamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-hydroxy-4-methyl-3-nitrobenzene-1-carboximidamide exerts its effects involves interactions with specific molecular targets. The hydroxy and nitro groups play a crucial role in its binding affinity to enzymes and proteins. The compound can inhibit the activity of certain enzymes by forming stable complexes, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-4-nitro-benzamidine: Similar structure but lacks the methyl group.
4-Methylbenzamidine: Lacks the hydroxy and nitro groups.
3-Nitrobenzamidine: Lacks the hydroxy and methyl groups.
Uniqueness
N-hydroxy-4-methyl-3-nitrobenzene-1-carboximidamide is unique due to the combination of hydroxy, methyl, and nitro groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H9N3O3 |
|---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
N'-hydroxy-4-methyl-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C8H9N3O3/c1-5-2-3-6(8(9)10-12)4-7(5)11(13)14/h2-4,12H,1H3,(H2,9,10) |
InChI Key |
LYAOQDSZXTXCHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NO)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


